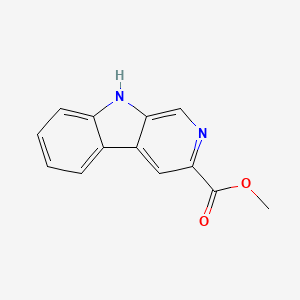

beta-Carboline-3-carboxylic acid methyl ester

Vue d'ensemble

Description

Le bêta-carboline-3-carboxylate de méthyle, communément appelé BÉTA-CCM, est un composé appartenant à la famille des bêta-carbolines. Les bêta-carbolines sont des molécules qui agissent sur le site benzodiazépinique du complexe récepteur GABA-A. Le BÉTA-CCM est un agoniste inverse du complexe récepteur GABA-A, ce qui signifie qu'il possède des propriétés opposées à celles des benzodiazépines .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le BÉTA-CCM peut être synthétisé par différentes voies de synthèse. Une méthode courante implique la réaction de la tryptamine avec l'acide glyoxylique, suivie d'une cyclisation et d'une estérification pour former la structure bêta-carboline. Les conditions de réaction impliquent généralement des catalyseurs acides ou basiques et des températures contrôlées pour assurer une cyclisation et une estérification correctes .

Méthodes de production industrielle

La production industrielle de BÉTA-CCM implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour obtenir du BÉTA-CCM de haute pureté adapté à la recherche et aux applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Le BÉTA-CCM subit diverses réactions chimiques, notamment :

Oxydation : Le BÉTA-CCM peut être oxydé pour former des acides carboxyliques correspondants ou d'autres dérivés oxydés.

Réduction : La réduction du BÉTA-CCM peut conduire à la formation de dérivés bêta-carboline réduits.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction et divers nucléophiles pour les réactions de substitution. Les conditions de réaction varient en fonction du produit souhaité, mais impliquent souvent des températures contrôlées et des solvants spécifiques .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des acides carboxyliques oxydés, des dérivés bêta-carboline réduits et des composés bêta-carboline substitués. Ces produits ont des applications diverses dans la recherche et les produits pharmaceutiques .

Applications De Recherche Scientifique

Pharmacological Applications

1. Neuropharmacology

Beta-Carboline-3-carboxylic acid methyl ester is primarily known for its role as a proconvulsant agent. Studies have shown that it inhibits the binding of 3H-flunitrazepam, a radiolabeled ligand for the GABA-A receptor, which is crucial for understanding its effects on neuronal excitability. In vivo experiments indicated that the methyl ester produced convulsions that were modulated by other beta-carboline derivatives and diazepam, highlighting its potential as a tool in epilepsy research .

2. Antitumor Activity

Recent investigations into beta-carboline derivatives have revealed their cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HCT-8 (colon cancer), and HL60 (leukemia). The methyl ester has been identified as part of a series of compounds with potential antitumor activity, demonstrating significant inhibition of tumor cell proliferation in vitro and in vivo . The mechanisms underlying this activity include DNA intercalation and inhibition of topoisomerase, making it a candidate for further development as an anticancer drug.

Biochemical Research

1. Enzyme Inhibition Studies

this compound has been utilized in studies examining its inhibitory effects on various enzymes. For instance, it has been shown to inhibit mammalian carboxylesterases selectively without affecting acetylcholinesterase or butyrylcholinesterase. This specificity is crucial for developing therapeutic agents targeting metabolic pathways without interfering with neurotransmitter breakdown .

2. GABA-A Receptor Studies

The compound serves as an experimental tool to study the GABA-A receptor complex's dynamics, providing insights into its pharmacological properties and interactions with other compounds. This application is particularly relevant for understanding anxiety disorders and developing anxiolytic medications .

Case Studies and Data Tables

Mécanisme D'action

BETA-CCM exerts its effects by acting as an inverse agonist at the benzodiazepine site of the GABA-A receptor complex. This action leads to the modulation of the GABA-A receptor channel, affecting memory processes, anxiety, and seizure activity. The molecular targets involved include the GABA-A receptor and associated signaling pathways .

Comparaison Avec Des Composés Similaires

Le BÉTA-CCM est unique parmi les bêta-carbolines en raison de ses propriétés spécifiques d'agoniste inverse. Des composés similaires comprennent :

Bêta-carboline-3-carboxylate de propyle (BÉTA-CCP) : Un autre agoniste inverse avec des effets similaires sur le récepteur GABA-A.

Bêta-carboline de méthylamide (FG 7142) : Connu pour ses propriétés anxiogènes.

Bêta-carboline-3-carboxylate de méthyl-6,7-diméthoxy-4-éthyl (DMCM) : Utilisé en recherche pour ses propriétés convulsives.

Bêta-carboline-3-carboxylate d'ester tert-butylique (BÉTA-CCt) : Étudié pour ses effets sur l'anxiété et l'apprentissage.

6-Méthoxy-1,2,3,4-tétrahydro-bêta-carboline (Pinoline) : Enquêté pour ses effets thérapeutiques potentiels .

Le BÉTA-CCM se démarque par son affinité de liaison spécifique et son action d'agoniste inverse au récepteur GABA-A, ce qui en fait un outil précieux dans la recherche neuropharmacologique.

Activité Biologique

Beta-carboline-3-carboxylic acid methyl ester (β-CCM) is a compound of significant interest in pharmacological research due to its diverse biological activities, particularly its interactions with the central nervous system. This article provides a comprehensive overview of the biological activity of β-CCM, including its anxiolytic properties, convulsant effects, and receptor binding characteristics.

1. Chemical Structure and Synthesis

Beta-carbolines are a class of compounds known for their complex structures and potential therapeutic applications. The synthesis of β-CCM typically involves the condensation of tryptophan derivatives with aldehydes, followed by various chemical modifications to achieve the desired ester form . The structure is characterized by a fused indole and pyridine ring system, which is pivotal for its biological activity.

2.1 Anxiolytic Activity

Recent studies have demonstrated that β-CCM exhibits anxiolytic effects. In an experimental model using the elevated plus maze (EPM), β-CCM was shown to increase the number of entries into the open arms of the maze, indicative of reduced anxiety levels in test subjects . The anxiolytic activity was compared to standard treatments such as diazepam, with β-CCM showing comparable efficacy.

| Compound | Open Arm Entries (mean ± SEM) |

|---|---|

| β-CCM | 81.66 ± 21.058 |

| Diazepam | 73.6 ± 26.244 |

| Control | Significantly lower values |

These results suggest that β-CCM may act as a potential candidate for developing new anxiolytic agents.

2.2 Convulsant Effects

Conversely, β-CCM also demonstrates proconvulsant properties. Studies indicate that when administered at doses around 10 mg/kg, it can induce convulsions in a significant percentage of subjects . The median latency for convulsion onset was approximately 2.12 minutes, highlighting its potent excitatory effects on the central nervous system.

3.1 Receptor Binding

β-CCM's interaction with benzodiazepine receptors has been extensively studied. It acts as a potent inhibitor of -flunitrazepam binding in rat brain tissues . This binding affinity suggests that β-CCM may modulate GABAergic activity, contributing to both its anxiolytic and convulsant effects.

The differential effects observed with various esters of β-carboline further elucidate its mechanism:

| Ester Form | In Vitro Binding Affinity | In Vivo Effects |

|---|---|---|

| Methyl | High | Proconvulsant |

| Ethyl | Moderate | Proconvulsant |

| Propyl | Low | No significant effect |

These findings indicate that structural variations in the compound can significantly alter its pharmacological profile.

3.2 GABA Interaction

GABA plays a crucial role in modulating the effects of β-CCM on benzodiazepine receptors. Research shows that GABA reduces the binding affinity of β-CCM to these receptors, suggesting a competitive interaction that may influence both therapeutic and adverse effects .

4. Case Studies

Several case studies have highlighted the dual nature of β-CCM's biological activity:

- Anxiolytic Efficacy : In animal models, β-CCM administration led to increased exploratory behavior in anxiety-inducing environments.

- Convulsion Induction : A study documented cases where low doses of β-CCM enhanced convulsive responses when combined with other proconvulsant agents like pentylenetetrazol (PTZ), indicating potential risks in polypharmacy scenarios .

Propriétés

IUPAC Name |

methyl 9H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11/h2-7,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHFPVCOXBJPIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40990214 | |

| Record name | Methyl 9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69954-48-9 | |

| Record name | Methyl 9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69954-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Carboline-3-carboxylic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069954489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-Pyrido(3,4b) indole-3-carboxylicacid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-CARBOLINE-3-CARBOXYLIC ACID METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2A008F6YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.